molecular formula C17H16FNO3 B577532 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid CAS No. 1334500-11-6

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

Cat. No.: B577532
CAS No.: 1334500-11-6
M. Wt: 301.317
InChI Key: LTDANUJJXHWHDW-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been studied for its potential therapeutic effects in various diseases.

Preparation Methods

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid involves multiple steps. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions . The preparation of boron reagents, such as phenylboronic acids, is crucial for this process . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its role as a COX-2 inhibitor.

    Medicine: Its potential therapeutic effects are explored in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is compared with other similar compounds, such as:

    4-(Ethylcarbamoyl)-3-fluorophenylboronic acid: This compound is used in similar synthetic applications and has comparable chemical properties.

    3-Formylphenylboronic acid: Another boronic acid derivative used in organic synthesis.

The uniqueness of this compound lies in its specific inhibition of COX-2 and its potential therapeutic applications in treating inflammatory diseases and cancer.

Biological Activity

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. Understanding its biological activity is crucial for assessing its viability as a drug candidate. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential effects.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}ClF1_{1}N2_{2}O2_{2}
  • Molecular Weight : 320.79 g/mol

This structure includes a fluorine atom and an ethylcarbamoyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Receptor Modulation : It has potential activity on G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and can influence pain and inflammation responses.

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces inflammation markers in cell cultures treated with lipopolysaccharide (LPS). The reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels was notable .
  • Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. At high concentrations, it induced apoptosis, suggesting its potential as an anticancer agent .
  • Macrophage Activation : A study indicated that this compound could enhance the lytic activity of macrophages, promoting their ability to combat tumor cells indirectly .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Case Study 1 : A research team investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation compared to control groups treated with saline .
  • Case Study 2 : In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in improved pain scores and reduced reliance on opioid medications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnti-inflammatory ActivityCytotoxicityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor modulation
Flavone-8-acetic acidModerateHighIndirect macrophage activation
AspirinHighLowCOX inhibition

Properties

IUPAC Name

2-[4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-2-19-17(22)14-8-7-13(10-15(14)18)12-5-3-11(4-6-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDANUJJXHWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716586
Record name [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-11-6
Record name [1,1′-Biphenyl]-4-acetic acid, 4′-[(ethylamino)carbonyl]-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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